tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalimide moiety, a phenyl group, and a carbamate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an amine to form a phthalimide intermediate. This intermediate is then reacted with a phenylpropyl halide under basic conditions to introduce the phenylpropyl group. Finally, the resulting compound is treated with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the phthalimide moiety, potentially forming amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate ester, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamate esters.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structure.
- Used in the study of enzyme-substrate interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its ability to interact with specific biological targets.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The phenyl group may facilitate binding to hydrophobic pockets in target molecules, while the carbamate ester can undergo hydrolysis to release active intermediates.
Comparison with Similar Compounds
Phthalimide derivatives: Compounds like N-phenylphthalimide share the phthalimide moiety and exhibit similar chemical reactivity.
Carbamate esters: Compounds such as tert-butyl carbamate share the carbamate ester functionality and can undergo similar substitution reactions.
Uniqueness:
- The combination of the phthalimide moiety, phenyl group, and carbamate ester in a single molecule makes tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate unique.
- Its ability to participate in diverse chemical reactions and interact with various biological targets highlights its versatility and potential for multiple applications.
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C22H24N2O4/c1-22(2,3)28-21(27)23-14-13-18(15-9-5-4-6-10-15)24-19(25)16-11-7-8-12-17(16)20(24)26/h4-12,18H,13-14H2,1-3H3,(H,23,27) |
InChI Key |
LTYQAMAZQGGWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.